molecular formula C9H16O2 B14456157 2-[(But-3-en-2-yl)oxy]oxane CAS No. 72908-63-5

2-[(But-3-en-2-yl)oxy]oxane

Cat. No.: B14456157
CAS No.: 72908-63-5
M. Wt: 156.22 g/mol
InChI Key: BNMTZMVOUYLKCV-UHFFFAOYSA-N
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Description

2-[(But-3-en-2-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-en-2-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, treating an epoxide with trimethyloxosulfonium ylide can lead to the formation of oxetanes, which can then be further manipulated to form oxane derivatives . Another method involves the use of sodium anion of an NTs-sulfoximine, which can facilitate the formation of the oxane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as epoxide ring opening, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-en-2-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the oxane ring into more saturated forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce saturated oxanes, and substitution can introduce various functional groups into the oxane ring.

Scientific Research Applications

2-[(But-3-en-2-yl)oxy]oxane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-[(But-3-en-2-yl)oxy]oxane exerts its effects involves interactions with molecular targets and pathways within the cell. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(But-3-en-2-yl)oxy]oxane is unique due to its specific structural features, such as the presence of a but-3-en-2-yl group attached to the oxane ring

Properties

CAS No.

72908-63-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-but-3-en-2-yloxyoxane

InChI

InChI=1S/C9H16O2/c1-3-8(2)11-9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3

InChI Key

BNMTZMVOUYLKCV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1CCCCO1

Origin of Product

United States

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